Methyl 2-Methyl-3-(methylsulfonyl)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-methoxy-5-(methylsulfonyl)benzoate” was synthesized from salicylic acid as a precursor, which generally consisted of four reactive steps: etherification, sulfonyl chloride, amine, and lipid .Scientific Research Applications
Synthetic Applications and Pharmaceutical Precursor
Methyl-2-formyl benzoate , while not directly Methyl 2-Methyl-3-(methylsulfonyl)benzoate, serves as a bioactive precursor in organic synthesis due to its pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and an excellent precursor for new bioactive molecules, it showcases the versatility of related compounds in pharmaceutical applications. This compound is a versatile substrate used as a raw material for medical products, highlighting its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).
Drug Delivery and Nanoformulations
In the context of cardiovascular system treatments, the delivery of small organic compounds, including CYP-epoxygenases inhibitor (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide), highlights the role of this compound derivatives in developing delivery systems for cardiovascular diseases. Effective formulations of nanoproducts have significant potential to overcome physiological barriers and improve therapeutic outcomes, indicating the potential of these compounds in targeted drug delivery technologies (Geldenhuys et al., 2017).
Antioxidant Capacity and Photocatalysis
Antioxidant capacity assays like the ABTS/PP decolorization assay, although not directly mentioning this compound, involve processes that could potentially employ derivatives of the compound in elucidating reaction pathways of antioxidants. This indicates the broader chemical utility and the relevance of such compounds in understanding and enhancing antioxidant assessments (Ilyasov et al., 2020).
Environmental Applications and Biofouling Prevention
Non-oxidizing biocides in reverse osmosis polyamide membrane systems, such as sodium benzoate, indicate the importance of benzoate derivatives in preventing biofouling. While this does not directly involve this compound, it showcases the utility of related compounds in water treatment technologies and the need for safer strategies to prevent biofouling in polyamide membrane systems (Da-Silva-Correa et al., 2022).
Properties
IUPAC Name |
methyl 2-methyl-3-methylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQPCDSXMVFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-15-4 |
Source
|
Record name | Methyl 2-Methyl-3-(methylsulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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